N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2S/c1-2-3-9-30-23(28-29-25(30)33-17-22(31)21-7-5-4-6-8-21)16-27-24(32)26-13-18-10-19(14-26)12-20(11-18)15-26/h4-8,18-20H,2-3,9-17H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJSPFJFFPQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Attachment of the Adamantane Core: The adamantane core is introduced via a nucleophilic substitution reaction, where the triazole derivative reacts with an adamantane-based electrophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylethyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The adamantane core provides rigidity and stability, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The adamantane core may enhance the compound’s binding affinity and stability, while the carboxamide group can form hydrogen bonds with target proteins, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide: shares similarities with other triazole derivatives, such as:
Uniqueness
- The combination of a triazole ring, an adamantane core, and a carboxamide group in a single molecule is unique, providing a distinct set of chemical and biological properties. This uniqueness makes this compound a valuable compound for further research and development.
Biological Activity
N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications in treating various diseases.
Structural Overview
The compound features several key structural components:
- Triazole Ring : Known for its ability to interact with various enzymes and receptors, potentially inhibiting their activity.
- Adamantane Core : Enhances binding affinity and stability of the compound.
- Carboxamide Group : Facilitates hydrogen bonding with target proteins, stabilizing interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound's effectiveness against various bacterial and fungal strains has been documented, showcasing its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The triazole moiety can interfere with the function of enzymes critical for microbial survival.
- Disruption of Membrane Integrity : Potential interactions with microbial membranes may lead to increased permeability and cell death.
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound had comparable or superior activity against resistant strains of bacteria, suggesting its potential role in treating infections caused by multi-drug resistant organisms .
Study 2: Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the adamantane moiety via nucleophilic substitution.
- Final modification to include the carboxamide functional group.
Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
